molecular formula C13H13N3O4 B2979230 N-(2,5-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide CAS No. 371129-90-7

N-(2,5-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide

Cat. No. B2979230
CAS RN: 371129-90-7
M. Wt: 275.264
InChI Key: LMBAXGOVAOWZAW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis would involve understanding the spatial arrangement of the atoms in the molecule and the types of bonds between them. This typically involves techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The carboxamide group could potentially undergo hydrolysis, and the phenyl ring might be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties would be determined experimentally .

Scientific Research Applications

Synthesis and Biological Activity

A study focused on the synthesis of novel heterocyclic compounds, including derivatives closely related to N-(2,5-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide. These compounds were synthesized using a condensation reaction involving seleno derivatives of pyridine, pyridazine, and/or quinolone. The research aimed at evaluating the biological activities of these synthesized compounds, which exhibited significant antioxidant, antitumor, and antimicrobial activities against various pathogenic bacteria and fungi. The compounds were also applied in dyeing polyester fabrics, indicating their potential use in creating sterile and/or biologically active fabrics for diverse life applications (Khalifa et al., 2015).

Anticancer and Antioxidant Properties

Another study synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which share a structural motif with this compound. These compounds underwent evaluation for their antioxidant activities, revealing that many possessed moderate to significant radical scavenging activity. The research suggests the potential of these compounds as templates for future development into more potent biologically active molecules, indicating the broader applicability of this compound analogues in pharmacological contexts (Ahmad et al., 2012).

Novel Fused Heterobicycles

Further research involved the synthesis of novel fused heterobicycles based on the core structure similar to this compound. These studies aimed to explore the compound's versatility in forming new chemical entities with potential pharmacological activities. The synthesized compounds underwent preliminary evaluations for their in vitro cytotoxic activity against various cancer cell lines, highlighting the potential of this compound and its derivatives in cancer research (Hassan et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-19-8-3-5-11(20-2)10(7-8)14-13(18)9-4-6-12(17)16-15-9/h3-7H,1-2H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBAXGOVAOWZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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